Bcr-abl-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bcr-abl-IN-1 is a small molecule inhibitor specifically designed to target the Bcr-Abl tyrosine kinaseThe Bcr-Abl fusion protein is implicated in the pathogenesis of chronic myeloid leukemia and some cases of acute lymphoblastic leukemia .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bcr-abl-IN-1 typically involves multiple steps, including the formation of key intermediates and their subsequent coupling reactionsCommon reagents used in these reactions include organometallic reagents, halogenating agents, and catalysts to facilitate the formation of carbon-carbon and carbon-nitrogen bonds .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while ensuring the purity and yield of the final product. This process requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient production. Additionally, purification techniques like crystallization and chromatography are employed to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

Bcr-abl-IN-1 undergoes various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Replacement of one functional group with another, often facilitated by nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, copper(I) iodide.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds .

Scientific Research Applications

Bcr-abl-IN-1 has a wide range of scientific research applications, including:

Mechanism of Action

Bcr-abl-IN-1 exerts its effects by binding to the ATP-binding site of the Bcr-Abl tyrosine kinase, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream signaling proteins involved in cell proliferation and survival. The molecular targets of this compound include the Bcr-Abl fusion protein and other kinases that are part of the same signaling pathway .

Comparison with Similar Compounds

Similar Compounds

Dasatinib: A second-generation inhibitor with broader activity against Bcr-Abl mutants.

Nilotinib: Another second-generation inhibitor designed to overcome resistance to imatinib.

Bosutinib: Targets both Bcr-Abl and Src family kinases, offering a different spectrum of activity.

Ponatinib: Effective against a wide range of Bcr-Abl mutants, including those resistant to other inhibitors.

Uniqueness of Bcr-abl-IN-1

This compound is unique due to its high potency and selectivity for the Bcr-Abl tyrosine kinase. It has been designed to overcome resistance mechanisms that limit the efficacy of other inhibitors. Additionally, this compound exhibits favorable pharmacokinetic properties, making it a promising candidate for further development .

Properties

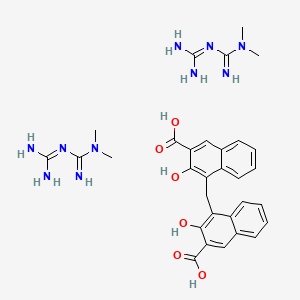

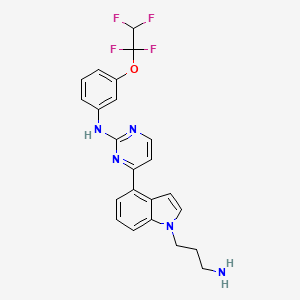

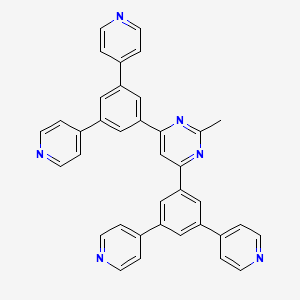

Molecular Formula |

C23H21F4N5O |

|---|---|

Molecular Weight |

459.4 g/mol |

IUPAC Name |

4-[1-(3-aminopropyl)indol-4-yl]-N-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyrimidin-2-amine |

InChI |

InChI=1S/C23H21F4N5O/c24-21(25)23(26,27)33-16-5-1-4-15(14-16)30-22-29-11-8-19(31-22)17-6-2-7-20-18(17)9-13-32(20)12-3-10-28/h1-2,4-9,11,13-14,21H,3,10,12,28H2,(H,29,30,31) |

InChI Key |

HNAIZJDQDDXEGC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)NC2=NC=CC(=N2)C3=C4C=CN(C4=CC=C3)CCCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2,2-trifluoro-N-(1-furo[2,3-f][1]benzofuran-4-ylpropan-2-yl)acetamide](/img/structure/B12295448.png)

![(2,2-Dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B12295462.png)

![N-(4-{[(2,4-Diamino-6-pteridinyl)methyl]amino}-3-fluorobenzoyl)-L-glutamic acid](/img/structure/B12295488.png)

![methyl 5-[(4E)-4-[(2Z)-2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]hexanoate](/img/structure/B12295503.png)